molecular formula C9H7N3O2 B1296606 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 4600-04-8

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1296606
CAS No.: 4600-04-8
M. Wt: 189.17 g/mol
InChI Key: IVDBIFHDJPMBFG-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₉N₃O₂) has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.7419(13) Å, b = 15.842(3) Å, c = 19.643(4) Å, and β = 99.82(3)°. The asymmetric unit contains two independent molecules of the triazole-carboxylic acid and one water molecule, forming a monohydrate structure.

The triazole ring adopts a planar conformation, with the carboxylic acid group at the 4-position and the phenyl substituent at the 1-position (Figure 1). Key bond lengths include N1–N2 (1.32 Å) and N2–N3 (1.31 Å), consistent with delocalized π-electron density in the triazole ring. The dihedral angle between the triazole and phenyl rings is 57.202(259)°, indicating a twisted conformation that minimizes steric hindrance.

Hydrogen bonding plays a critical role in stabilizing the crystal lattice. Carboxylic acid groups form O–H···O hydrogen bonds (2.617(2) Å), creating R₂²(8) inversion dimers (Figure 2). Additional O–H···N interactions (2.696(2) Å) between water molecules and triazole nitrogen atoms further reinforce the supramolecular architecture.

Table 1: Crystallographic data for this compound monohydrate

Parameter Value
Space group P2₁/c
a (Å) 6.7419(13)
b (Å) 15.842(3)
c (Å) 19.643(4)
β (°) 99.82(3)
V (ų) 2067.2(7)
Z 4
Dcalc (g/cm³) 1.364

Tautomeric Forms and Resonance Stabilization

The compound exists predominantly in the 1H-triazole tautomeric form, with the proton localized on N1. Resonance stabilization within the triazole ring delocalizes electron density across N1–N2–N3, as evidenced by nearly equivalent N–N bond lengths (1.31–1.32 Å). The carboxylic acid group exhibits partial double-bond character (C=O: 1.214(3) Å; C–O: 1.301(3) Å), consistent with resonance between the keto and enol forms.

While no experimental evidence of keto-enol tautomerism has been reported for this compound, related 5-formyl-triazole-4-carboxylic acids exhibit ring-chain tautomerism in solution. For the title compound, crystallographic data confirm the absence of such equilibria in the solid state, with the carboxylic acid group locked in the keto form via hydrogen bonding.

Spectroscopic Identification (FTIR, NMR, MS)

FTIR Spectroscopy :
The FTIR spectrum shows characteristic absorptions at:

  • 3427 cm⁻¹: O–H stretch of the carboxylic acid.
  • 1705 cm⁻¹: C=O stretch of the carboxylic acid.
  • 1602 cm⁻¹: C=N stretch of the triazole ring.
  • 755 cm⁻¹: C–H out-of-plane bending of the phenyl group.

NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, triazole-H), 7.51–7.24 (m, 5H, phenyl-H), 13.52 (br s, 1H, COOH).
  • ¹³C NMR (DMSO-d₆) : δ 161.7 (COOH), 142.9 (C4-triazole), 130.6–115.9 (phenyl-C), 139.9 (C5-triazole).

Mass Spectrometry :

  • ESI-MS (m/z): 189.17 [M+H]⁺, consistent with the molecular formula C₁₀H₉N₃O₂.

Comparative Structural Analysis with Triazole Carboxylic Acid Derivatives

Table 2: Structural comparison with related triazole-carboxylic acids

Compound Space Group Dihedral Angle (°) Hydrogen Bond Motif Reference
This compound P2₁/c 57.2 R₂²(8) dimers
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid C2/c 62.1 R₂²(8) dimers
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid P1₂₁/n1 90.0 Helical chains

Key differences arise from substituent effects:

  • Methyl substitution at C5 increases steric bulk, enlarging the dihedral angle between triazole and phenyl rings.
  • Amino groups at the phenyl ortho-position enable intramolecular N–H···N hydrogen bonding, altering crystal packing from dimers to chains.
  • Carboxylic acid positioning : Derivatives with the carboxylic acid at C5 (vs. C4) exhibit distinct hydrogen-bonding networks due to altered donor-acceptor distances.

Properties

IUPAC Name

1-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDBIFHDJPMBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339280
Record name 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4600-04-8
Record name 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired triazole compound . Another method involves the use of azides and alkynes in a “click” chemistry reaction, which is known for its efficiency and high yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Structural Differences : The 4-ethoxyphenyl substituent and additional formyl group at C5 distinguish this compound. The ethoxy group enhances lipophilicity, while the formyl group introduces tautomerism.
  • Tautomerism : In solution, the open-chain carboxylic acid form dominates (~80%), coexisting with a cyclic hemiacetal tautomer (~20%). This contrasts with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which lacks tautomerism due to the absence of a formyl group .
  • Thermal Stability : Decomposition at 175°C mimics decarboxylation patterns observed in other triazole-4-carboxylic acids, suggesting comparable instability under high temperatures .

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Bioactivity: Exhibits broad-spectrum antimicrobial activity, including against Vibrio cholerae (MIC = 32 µg/mL), attributed to the 2-aminophenyl group, which enhances membrane penetration and target binding .
  • Structural Features : X-ray crystallography reveals a kink-like conformation with intramolecular N–H···N and O–H···O hydrogen bonds, stabilizing the molecule. The phenyl and triazole rings are perpendicular, a geometry absent in the unsubstituted phenyl analog .

1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Applications : Used in coordination chemistry to form complexes with transition metals (e.g., Co, Cu), leveraging the pyridinyl nitrogen for additional binding sites .

Xanthine Oxidase Inhibition

This compound derivatives show moderate to potent XO inhibition. Key findings include:

Compound IC₅₀ (μM) Structural Feature
1-Phenyl derivative (15h) 0.72 Naphthyl substituent at C5
1-Phenyl derivative (15p) 0.21 3-Nitrobenzyl group at C5
Febuxostat (control) 0.003 Thiazole-based scaffold

Derivatives with electron-withdrawing groups (e.g., nitro) at C5 exhibit enhanced inhibition, surpassing the parent compound’s activity (IC₅₀ = 5.03 μM for unmodified 15a) .

Antimicrobial Activity

While this compound lacks notable antimicrobial effects, the 2-aminophenyl analog demonstrates potency against Gram-positive (Staphylococcus aureus, MIC = 16 µg/mL) and Gram-negative (Escherichia coli, MIC = 32 µg/mL) pathogens. The amino group’s role in disrupting bacterial cell walls is critical .

Physicochemical Properties

Property This compound 1-(3,4-Dimethylphenyl) Analog 1-[3-(Trifluoromethyl)phenyl] Analog
Molecular Weight 189.17 217.22 257.17
pKa 3.26 (predicted) 3.26 (predicted) 2.98 (predicted)
Boiling Point 452.9°C (predicted) 452.9°C (predicted) 465°C (predicted)
Lipophilicity LogP = 1.2 LogP = 1.8 LogP = 2.5
  • Key Insight : Electron-withdrawing groups (e.g., CF₃) lower pKa, increasing acidity, while hydrophobic substituents (e.g., methyl) enhance lipophilicity .

Biological Activity

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (PTCA) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

PTCA has the molecular formula C₉H₇N₃O₂ and features a triazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position. This unique structure contributes to its ability to form strong hydrogen bonds, influencing its interactions with biological targets.

PTCA acts primarily as an enzyme inhibitor , particularly targeting xanthine oxidase (XO), an enzyme involved in purine metabolism. The inhibition of XO is crucial for managing conditions like hyperuricemia and gout. The compound's binding affinity for XO has been assessed through various studies, revealing that it operates as a mixed-type inhibitor, affecting both the active site and allosteric sites of the enzyme .

Enzyme Inhibition

Research indicates that PTCA derivatives exhibit potent inhibitory effects on XO. For instance, one study reported that a derivative of PTCA showed an IC₅₀ value of 0.21 µM, significantly more potent than allopurinol, a standard treatment for gout . This suggests that PTCA and its derivatives could serve as promising alternatives in the treatment of hyperuricemia.

Anticancer Activity

In addition to its role as an enzyme inhibitor, PTCA has been investigated for its anticancer properties. Some studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation . The ability to modify the triazole ring enhances the compound's selectivity and potency against various cancer cell lines.

Structure-Activity Relationships (SAR)

The biological activity of PTCA is highly dependent on its chemical structure. Modifications at various positions on the triazole ring can significantly alter its potency and selectivity:

  • Position 2 Substituents : Variations at this position have been shown to affect binding affinity to XO. For example, lipophilic groups enhance inhibitory potency .
  • Carboxylic Acid Group : The presence of this functional group is critical for maintaining biological activity through hydrogen bonding interactions with target enzymes.

Case Study 1: Xanthine Oxidase Inhibition

A series of PTCA derivatives were synthesized and evaluated for their XO inhibitory activity. The most potent compound exhibited an IC₅₀ value of 0.21 µM, demonstrating significant potential for therapeutic applications in treating gout . The study utilized Lineweaver-Burk plots to illustrate the mixed-type inhibition mechanism.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of PTCA derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the potential for developing new anticancer agents based on the PTCA scaffold .

Data Summary

CompoundTargetIC₅₀ (µM)Activity Type
PTCA Derivative 1Xanthine Oxidase0.21Inhibitor
PTCA Derivative 2Cancer Cell LineVariesCytotoxic

Q & A

Q. What are the common synthetic routes for 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives are prepared by reacting phenylhydrazine with ethyl acetoacetate and DMF-DMA, followed by hydrolysis to yield the carboxylic acid moiety . Key characterization steps include:

  • NMR spectroscopy : Confirm regioselectivity (e.g., ¹H-NMR δ 8.02–7.99 ppm for aromatic protons in triazole derivatives) .
  • HPLC/MS : Assess purity (>95%) and molecular weight confirmation .
  • Elemental analysis : Validate stoichiometry .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Use a Rigaku SCXmini diffractometer for data collection (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refine structures with SHELXL (R-factor < 0.052, wR < 0.172) using full-matrix least-squares methods .
  • Analyze hydrogen bonding (e.g., O–H⋯O and O–H⋯N interactions) to explain stability .

Advanced Research Questions

Q. How do structural modifications of the triazole core affect xanthine oxidase (XO) inhibition?

  • Substituent effects : Electron-withdrawing groups (e.g., -F) at the phenyl ring enhance XO inhibition (IC₅₀ values < 1 µM) by strengthening hydrogen bonding with active-site residues .
  • Methodology :
  • Enzyme assays : Measure uric acid production spectrophotometrically at 290 nm .
  • Docking studies : Use AutoDock Vina to model interactions with XO’s molybdenum center .
    • Data contradiction : Bulky substituents may reduce activity due to steric hindrance, requiring optimization of alkyl/aryl chain lengths .

Q. What strategies resolve discrepancies in bioactivity data across cancer cell lines?

  • Case study : 5-Methyl-1-(thiazol-2-yl) derivatives show 40% growth inhibition in NCI-H522 (lung cancer) but minimal activity in UO-31 (kidney cancer) .
  • Approaches :
  • Cell-line profiling : Use NCI-60 panels to assess tissue-specific uptake and metabolism.
  • Apoptosis assays : Compare caspase-3 activation to differentiate cytotoxic vs. cytostatic effects .
  • SAR analysis : Correlate thiazole/triazole hybrid structures with logP values to optimize membrane permeability .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrostatic potential surfaces .
  • Molecular dynamics (MD) : Simulate binding to Wnt/β-catenin pathway proteins (e.g., 100 ns trajectories to assess stability of ligand-receptor complexes) .
  • ADMET prediction : Use SwissADME to evaluate bioavailability (e.g., % intestinal absorption >70%) .

Methodological Considerations

Q. What are best practices for analyzing conflicting crystallographic data during refinement?

  • Issue : Discrepancies in bond lengths (e.g., C–C bonds deviating >0.01 Å from expected values) .
  • Solutions :
  • Re-examine absorption corrections (e.g., multi-scan methods in CrystalClear ) .
  • Validate thermal displacement parameters (Ueq) to identify disordered regions .
  • Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) .

Q. How to optimize synthetic yields of triazole-carboxylic acid derivatives?

  • Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation (yields >80%) .
  • Purification : Employ reverse-phase chromatography (C18 columns, acetonitrile/water gradients) to isolate polar intermediates .
  • Troubleshooting : Low yields (<40%) may arise from competing side reactions; monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

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